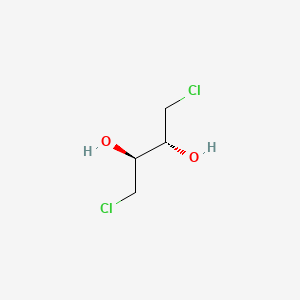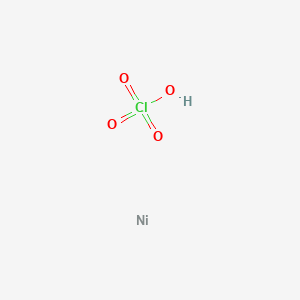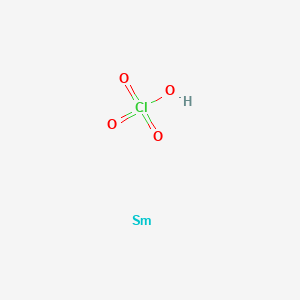
Cobalt(II) benzoate
Übersicht
Beschreibung
Cobalt(II) benzoate is a useful research compound. Its molecular formula is C7H6CoO2 and its molecular weight is 181.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobalt(II) benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis : Cobalt(III)-catalyzed C-H activation of benzoate esters facilitates the efficient synthesis of indenones, which is crucial for carbocycle synthesis (Kong et al., 2016).
Photocatalytic Activity : A 3D cobalt(II)-4,4′-oxybis(benzoate) framework demonstrates superior photocatalytic activity in the degradation of methylene blue under visible light irradiation (Li et al., 2018).
Synthesis of New Cobalt (II) Compounds : Aqua-bridged binuclear cobalt (II) benzoate complexes with pyridine ligands show potential in synthesizing new cobalt (II) compounds with enhanced properties (Karmakar et al., 2007).
Therapeutic Applications : Cobalt(II) complexes with biologically active ligands exhibit antifungal activity, antioxidant activity, and DNA binding properties, suggesting potential therapeutic uses (Risana et al., 2020).
Efficient Catalytic Reactions : High-spin cobalt(II)-carboxylate complexes can selectively oxygenate C-H and C=C bonds with H2O2, offering potential for efficient catalytic reactions (Ghosh et al., 2022).
Applications in Drying and Gas Sorption : Co(II)(pybz)2DMF, a stable metal-organic framework, shows potential in drying, gas sorption, and as a drying agent (Zeng et al., 2013).
CO2 Capture and Storage : BiIBTP cobalt complexes are effective in catalyzing CO2-copolymerization of cyclic epoxides, suggesting applications in efficient CO2 capture and storage (Su et al., 2019).
Magnetic Properties : Various studies have explored the magnetic properties of cobalt(II) benzoate complexes, including their potential in applications like magnetic susceptibility and single-ion magnet behavior (Hudák et al., 2013).
Eigenschaften
IUPAC Name |
benzoic acid;cobalt | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Co/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJPCNTGZFWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6CoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt (II) benzoate | |
CAS RN |
932-69-4 | |
| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-7-phenyl-9,9'-spirobi[fluorene]](/img/structure/B8180199.png)
![3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-](/img/structure/B8180204.png)











